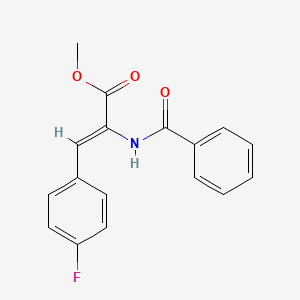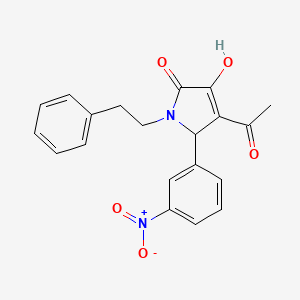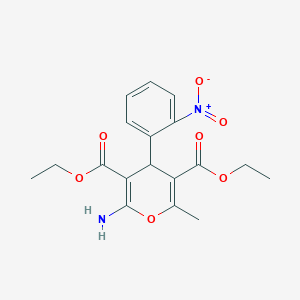![molecular formula C16H13ClF3NO3 B4882794 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and is a potent antagonist of the dopamine D2 receptor.
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide reduces the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential therapeutic agent for the treatment of addiction.
实验室实验的优点和局限性
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in some experimental protocols.
未来方向
There are a number of future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide analogs, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, the development of new experimental protocols and techniques may allow for a better understanding of the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide and its potential therapeutic applications.
合成方法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. The synthesis method has been optimized to obtain a high yield of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide with high purity.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-psychotic effects and has been tested in animal models for the treatment of schizophrenia. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(17)7-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGKGITLLMKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)

![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)


![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882757.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)